Aconitinum

Beschreibung

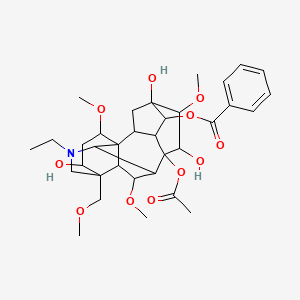

Aconitinum is a natural product found in Aconitum kusnezoffii with data available.

A C19 norditerpenoid alkaloid (DITERPENES) from the root of ACONITUM; DELPHINIUM and larkspurs. It activates VOLTAGE-GATED SODIUM CHANNELS. It has been used to induce ARRHYTHMIAS in experimental animals and it has anti-inflammatory and anti-neuralgic properties.

Eigenschaften

IUPAC Name |

[8-acetyloxy-11-ethyl-5,7,14-trihydroxy-6,16,18-trimethoxy-13-(methoxymethyl)-11-azahexacyclo[7.7.2.12,5.01,10.03,8.013,17]nonadecan-4-yl] benzoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C34H47NO11/c1-7-35-15-31(16-41-3)20(37)13-21(42-4)33-19-14-32(40)28(45-30(39)18-11-9-8-10-12-18)22(19)34(46-17(2)36,27(38)29(32)44-6)23(26(33)35)24(43-5)25(31)33/h8-12,19-29,37-38,40H,7,13-16H2,1-6H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XFSBVAOIAHNAPC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1CC2(C(CC(C34C2C(C(C31)C5(C6C4CC(C6OC(=O)C7=CC=CC=C7)(C(C5O)OC)O)OC(=O)C)OC)OC)O)COC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C34H47NO11 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

645.7 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

302-27-2 | |

| Record name | Aconitine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.005.566 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Aconitine's Interaction with Voltage-Gated Sodium Channels: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Aconitine (B1665448), a potent neurotoxin found in plants of the Aconitum genus, exerts its primary toxic effects through a well-defined interaction with voltage-gated sodium channels (Nav). This guide provides a detailed examination of the molecular mechanisms underpinning this interaction, summarizing key quantitative data, outlining experimental methodologies, and visualizing the associated signaling cascades. Aconitine acts as a partial agonist, binding to neurotoxin receptor site 2 on the alpha subunit of the channel. This binding event locks the channel in a persistently activated state, leading to a massive influx of sodium ions. The consequences of this sustained depolarization are profound, manifesting as cardiotoxicity and neurotoxicity. Understanding this mechanism is crucial for the development of therapeutic strategies against aconitine poisoning and for leveraging its properties in pharmacological research.

Mechanism of Action at the Molecular Level

Aconitine's primary molecular target is the voltage-gated sodium channel, a critical component in the generation and propagation of action potentials in excitable cells like neurons and cardiomyocytes.[1][2] The toxin is a lipid-soluble molecule that preferentially binds to the open state of the sodium channel.[3]

Binding Site and Affinity:

Aconitine specifically binds to the neurotoxin receptor site 2 located on the alpha subunit of the voltage-gated sodium channel.[1][4][5][6][7][8] This binding is characterized by a high affinity, leading to a persistent activation of the channel.[1] In rats, aconitine acts as a partial agonist for the Nav1.2 channel with a dissociation constant (Kd) of 1.2 µM.[1] For the human cardiac sodium channel (Nav1.5), its activity is observed in a concentration range of 3 x 10⁻⁵ to 1 x 10⁻⁴ M.[1]

Effects on Channel Gating and Ion Selectivity:

The binding of aconitine dramatically alters the gating properties of the sodium channel:

-

Persistent Activation: Aconitine causes a persistent activation of the sodium channels, even at the resting membrane potential.[1][3][5] This is achieved by suppressing the conformational change from the active to the inactive state, effectively keeping the channel open for longer durations.[7]

-

Shift in Voltage Dependence: Aconitine induces a significant negative shift in the voltage dependence of channel activation.[9][10][11] Studies have reported shifts of approximately -20 mV in neuroblastoma cells, -40 mV in rat brain type IIA alpha subunits, and 40-50 mV in frog skeletal muscle.[9][10][11][12] The steady-state inactivation is also shifted towards more negative potentials, by about 20 mV in frog skeletal muscle and with a V1/2 of -67.17 mV in rat brain type IIA alpha subunits.[5][10][11]

-

Altered Inactivation: While aconitine-modified channels can still inactivate, the kinetics are often slower.[5][12] However, in some preparations like frog skeletal muscle and neuroblastoma cells, inactivation can be complete.[9][10][11]

-

Changes in Ion Selectivity: Aconitine can alter the ion selectivity of the sodium channel. In neuroblastoma cells and rat brain type IIA alpha subunits, the permeability to ammonium (B1175870) ions (NH4+) is significantly enhanced.[9][12] In frog skeletal muscle, the relative permeability to NH4+, potassium (K+), and cesium (Cs+) is increased.[10][11]

Quantitative Data Summary

The following tables summarize the key quantitative parameters of aconitine's interaction with voltage-gated sodium channels from various studies.

| Parameter | Species/Channel Type | Value | Reference |

| Binding Affinity (Kd) | Rat (Nav1.2) | 1.2 µM | [1] |

| Effective Concentration | Human (Nav1.5) | 3 x 10⁻⁵ to 1 x 10⁻⁴ M | [1] |

| Parameter | Cell Type/Preparation | Voltage Shift (Activation) | Voltage Shift (Inactivation) | Reference |

| Voltage Dependence | Neuroblastoma Cells | ~ -20 mV | - | [9] |

| Frog Skeletal Muscle | -40 to -50 mV | ~ -20 mV | [10][11] | |

| Rat Brain Type IIA Alpha Subunit (CHO cells) | ~ -40 mV | V1/2 = -67.17 mV | [5][12] | |

| Mouse Ventricular Myocardium | -31 mV (m-affinity) | -13 mV (h-affinity) | [13] |

| Ion | Cell Type | Change in Permeability | Reference |

| Ion Selectivity | NH4+ | Neuroblastoma Cells | Increased permeability |

| NH4+ | Rat Brain Type IIA Alpha Subunit (CHO cells) | Permeability ratio (P(NH4)/P(Na)) increased from 0.18 to 0.95 | |

| Cs+ | Rat Brain Type IIA Alpha Subunit (CHO cells) | Permeability ratio (P(Cs)/P(Na)) increased from 0.03 to 0.07 | |

| NH4+, K+, Cs+ | Frog Skeletal Muscle | Increased relative permeability |

Signaling Pathways and Toxicological Consequences

The persistent influx of sodium ions triggered by aconitine initiates a cascade of downstream events leading to cellular toxicity.

Caption: Aconitine-induced signaling cascade leading to cellular toxicity.

The sustained membrane depolarization directly leads to neurotoxic effects such as paresthesia and muscle paralysis.[7] In cardiac cells, the increased intracellular sodium concentration reverses the normal operation of the sodium-calcium exchanger (NCX), leading to an influx of calcium ions.[1] This calcium overload is a key driver of cardiotoxicity, causing delayed afterdepolarizations (DADs) and life-threatening arrhythmias.[1][14]

Experimental Protocols

The investigation of aconitine's effects on voltage-gated sodium channels primarily relies on electrophysiological techniques, particularly the voltage-clamp and patch-clamp methods.

Whole-Cell Voltage-Clamp Electrophysiology

This technique is used to measure the ionic currents across the entire cell membrane while controlling the membrane potential.

Typical Experimental Workflow:

Caption: Workflow for a whole-cell voltage-clamp experiment.

Methodology Details:

-

Cell Culture: Chinese Hamster Ovary (CHO) cells are commonly used for heterologous expression of specific sodium channel alpha subunits.[12]

-

Solutions:

-

External (Bath) Solution: Contains physiological concentrations of ions, with a buffer (e.g., HEPES) to maintain pH. Tetrodotoxin (TTX) can be used to block endogenous sodium channels if necessary.

-

Internal (Pipette) Solution: Mimics the intracellular ionic environment and contains the desired concentration of aconitine if applied internally.

-

-

Voltage Protocols:

-

Activation: Cells are held at a negative holding potential (e.g., -100 mV) and then depolarized to a range of test potentials.

-

Steady-State Inactivation: A two-pulse protocol is used. A long conditioning prepulse to various potentials is followed by a test pulse to a fixed potential (e.g., 0 mV) to measure the fraction of available channels.[5]

-

-

Data Acquisition and Analysis: Currents are recorded using an amplifier and digitized. Data analysis software is used to measure current amplitudes, and kinetics, and to fit data to models like the Boltzmann function to determine the voltage of half-maximal activation or inactivation (V1/2).[5]

Molecular Docking Simulations

Computational methods are employed to visualize the potential binding interactions of aconitine with the sodium channel.

Methodology Details:

-

Software: AutoDock Vina is a commonly used program for molecular docking.[4]

-

Input Structures:

-

Procedure: The docking software explores the possible binding poses of aconitine within a defined search space on the sodium channel structure and scores them based on binding energy.[4]

Conclusion

Aconitine's mechanism of action on voltage-gated sodium channels is a classic example of toxin-mediated channelopathy. Its ability to lock the channel in an open state through binding to neurotoxin site 2 provides a powerful tool for studying sodium channel function and pharmacology. The detailed understanding of its effects on gating kinetics and ion selectivity, supported by quantitative data from electrophysiological and computational studies, is essential for both toxicological assessment and the development of potential therapeutic interventions. For drug development professionals, the well-characterized nature of the aconitine-sodium channel interaction offers a valuable model for investigating the modulation of these critical ion channels.

References

- 1. mdpi.com [mdpi.com]

- 2. Aconitum - Wikipedia [en.wikipedia.org]

- 3. accessmedicine.mhmedical.com [accessmedicine.mhmedical.com]

- 4. mdpi.com [mdpi.com]

- 5. researchgate.net [researchgate.net]

- 6. Aconitum sp. alkaloids: the modulation of voltage-dependent Na+ channels, toxicity and antinociceptive properties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Aconitine - Wikipedia [en.wikipedia.org]

- 8. researchgate.net [researchgate.net]

- 9. Gating and selectivity of aconitine-modified sodium channels in neuroblastoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Modified kinetics and selectivity of sodium channels in frog skeletal muscle fibers treated with aconitine - PMC [pmc.ncbi.nlm.nih.gov]

- 11. rupress.org [rupress.org]

- 12. Modification of alpha subunit of RIIA sodium channels by aconitine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Properties of aconitine-modified sodium channels in single cells of mouse ventricular myocardium - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Arrhythmogenesis Toxicity of Aconitine Is Related to Intracellular Ca2+ Signals - PMC [pmc.ncbi.nlm.nih.gov]

Pharmacological Profiling of Aconitine and its Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Aconitine (B1665448) is a highly potent C19-diterpenoid alkaloid and the primary bioactive and toxic component found in plants of the Aconitum genus, commonly known as wolfsbane or monkshood.[1][2] For centuries, Aconitum species have been utilized in traditional medicine, particularly in Asia, for their analgesic, anti-inflammatory, and cardiotonic properties.[3][4] However, the therapeutic application of aconitine is severely limited by its narrow therapeutic index and high toxicity, with cardiotoxicity and neurotoxicity being the most critical effects.[3][5] This technical guide provides a comprehensive overview of the pharmacological profile of aconitine and its main derivatives, focusing on quantitative data, experimental methodologies, and the underlying signaling pathways. The primary derivatives discussed include mesaconitine, hypaconitine, and benzoylaconine.

Pharmacological Activities

Aconitine and its derivatives exhibit a range of biological activities, including cardiotonic, anti-inflammatory, analgesic, and antitumor effects.[2][6]

Cardiotonic Effects

At low concentrations, aconitine has been shown to have cardioprotective effects. It can regulate ion channels and inflammation-related signaling pathways to enhance cardiac function.[6] For instance, it can increase blood circulation in the area of infarction and reduce myocardial damage following an acute myocardial infarction.[6]

Anti-inflammatory and Analgesic Efficacy

Aconitine has demonstrated significant analgesic and anti-inflammatory properties.[7][8] Its analgesic effects are mediated through various mechanisms, including the inhibition of inflammatory mediators and modulation of nerve conduction pathways.[9]

Antitumor Efficacy

Emerging evidence suggests that aconitine possesses antitumor properties. It can inhibit the proliferation of various cancer cell lines and induce apoptosis.[10][11] The proposed mechanisms involve the activation of apoptosis-related signaling pathways.[10]

Toxicity Profile

The clinical use of aconitine is hampered by its severe toxicity.

Cardiotoxicity

Aconitine-induced cardiotoxicity is a major concern and can manifest as life-threatening arrhythmias, hypotension, and even cardiac arrest.[5][12] The primary mechanism involves the persistent activation of voltage-gated sodium channels in myocardial cells, leading to an influx of sodium ions and subsequent calcium overload.[1][12] This disrupts the normal electrophysiological activity of the heart.[13] Signaling pathways implicated in aconitine cardiotoxicity include the activation of the NLRP3 inflammasome and the induction of mitochondrial dysfunction and apoptosis.[13][14]

Neurotoxicity

Aconitine is also a potent neurotoxin.[3] Its neurotoxic effects are primarily due to its interaction with voltage-gated sodium channels in neurons, leading to their persistent activation.[3] This can cause a range of neurological symptoms, including tingling, numbness, and in severe cases, respiratory paralysis.[1][3] The mechanisms underlying aconitine's neurotoxicity involve the induction of neuronal apoptosis through pathways such as the Bax/Bcl-2 pathway and the activation of endoplasmic reticulum stress.[15][16]

Quantitative Pharmacological Data

The following tables summarize key quantitative data for aconitine and its derivatives.

Table 1: Lethal Dose (LD50) Values of Aconitum Alkaloids in Mice

| Alkaloid | Administration Route | LD50 (mg/kg) | Reference |

| Aconitine | Oral | 1.8 | [17] |

| Aconitine | Intravenous | ~0.047 | [18] |

Table 2: Analgesic Activity of Aconitine in Murine Pain Models

| Pain Model | Aconitine Dose (mg/kg) | Effect | Reference |

| Hot Plate Test | 0.3 | 17.12% increase in pain threshold | [8] |

| 0.9 | 20.27% increase in pain threshold | [8] | |

| Acetic Acid Writhing Test | 0.3 | 68% reduction in writhing | [8] |

| 0.9 | 76% reduction in writhing | [8] |

Table 3: Pharmacokinetic Parameters of Aconitum Alkaloids in Rats (Oral Administration)

| Parameter | Aconitine (AC) | Benzoylaconine (BAC) | Aconine (ACN) | Reference |

| Tmax (h) | 0.31 ± 0.17 | 0.31 ± 0.17 | - | [19] |

| Cmax (ng/mL) | 10.99 | 3.99 | 4.29 | [19] |

| t1/2 (h) | 1.41 | 9.49 | 3.32 | [19] |

Experimental Protocols

Detailed methodologies for key experiments are provided below.

Protocol 1: Hot Plate Test for Analgesic Activity

-

Animal Model: Mice are used for this experiment.

-

Apparatus: A hot plate apparatus maintained at a constant temperature (e.g., 55 ± 0.5°C) is used.

-

Procedure:

-

Mice are individually placed on the hot plate.

-

The latency to the first sign of nociception (e.g., licking of the hind paws, jumping) is recorded.

-

A cut-off time (e.g., 30 seconds) is set to prevent tissue damage.

-

Aconitine or a control substance is administered, and the test is repeated at specific time intervals.

-

-

Data Analysis: The increase in reaction time is calculated as the percentage of the maximal possible effect (%MPE).[7][8]

Protocol 2: Acetic Acid-Induced Writhing Test

-

Animal Model: Mice are used.

-

Procedure:

-

Aconitine or a control substance is administered orally.

-

After a set period (e.g., 30 minutes), a 0.6% solution of acetic acid is injected intraperitoneally.

-

The number of writhes (a specific stretching posture) is counted for a defined period (e.g., 15 minutes).

-

-

Data Analysis: The percentage of inhibition of writhing is calculated by comparing the treated groups to the control group.[7][8]

Protocol 3: Assessment of Cardiotoxicity in Rats

-

Animal Model: Male Wistar rats (250-300g) are anesthetized.

-

Procedure:

-

The jugular vein is cannulated for drug infusion.

-

ECG electrodes are inserted subcutaneously to monitor heart rhythm.

-

Aconitine is infused continuously at a constant rate.

-

The ECG is continuously recorded throughout the infusion period.

-

-

Endpoints: The primary endpoints are the onset of ventricular arrhythmias, such as ventricular premature beats, ventricular tachycardia, and ventricular fibrillation.[20]

Protocol 4: Cell Viability Assay (MTT Assay)

-

Cell Culture: Cells (e.g., H9c2 cardiomyocytes, HT22 neuronal cells) are seeded in a 96-well plate and allowed to attach overnight.

-

Treatment: The cells are treated with various concentrations of aconitine or its derivatives for a specified duration (e.g., 24, 48, 72 hours).

-

MTT Addition: MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well and incubated.

-

Formazan (B1609692) Solubilization: The formazan crystals formed by viable cells are dissolved in a solubilization solution (e.g., DMSO).

-

Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Data Analysis: Cell viability is expressed as a percentage of the control group.[21]

Signaling Pathways and Experimental Workflows

Aconitine-Induced Cardiotoxicity Signaling Pathway

dot

References

- 1. Aconitine - Wikipedia [en.wikipedia.org]

- 2. Frontiers | Aconitine and its derivatives: bioactivities, structure-activity relationships and preliminary molecular mechanisms [frontiersin.org]

- 3. mdpi.com [mdpi.com]

- 4. Aconitine: A review of its pharmacokinetics, pharmacology, toxicology and detoxification - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Advances on pharmacology and toxicology of aconitine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Aconitine and its derivatives: bioactivities, structure-activity relationships and preliminary molecular mechanisms - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Comparison of analgesic activities of aconitine in different mice pain models - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Comparison of analgesic activities of aconitine in different mice pain models | PLOS One [journals.plos.org]

- 9. researchgate.net [researchgate.net]

- 10. A systematic review of pharmacological activities, toxicological mechanisms and pharmacokinetic studies on <i>Aconitum</i> alkaloids [cjnmcpu.com]

- 11. Frontiers | Antitumor effects and potential mechanisms of aconitine based on preclinical studies: an updated systematic review and meta-analysis [frontiersin.org]

- 12. ahajournals.org [ahajournals.org]

- 13. Frontiers | An Updated Meta-Analysis Based on the Preclinical Evidence of Mechanism of Aconitine-Induced Cardiotoxicity [frontiersin.org]

- 14. An Updated Meta-Analysis Based on the Preclinical Evidence of Mechanism of Aconitine-Induced Cardiotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Neurotoxicity mechanism of aconitine in HT22 cells studied by microfluidic chip-mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Aconitine induces brain tissue damage by increasing the permeability of the cerebral blood-brain barrier and over-activating endoplasmic reticulum stress - PMC [pmc.ncbi.nlm.nih.gov]

- 17. academic.oup.com [academic.oup.com]

- 18. benchchem.com [benchchem.com]

- 19. benchchem.com [benchchem.com]

- 20. benchchem.com [benchchem.com]

- 21. Insights into Metabolites Profiling and Pharmacological Investigation of Aconitum heterophyllum wall ex. Royle Stem through Experimental and Bioinformatics Techniques - PMC [pmc.ncbi.nlm.nih.gov]

Aconitinum: A Technical Guide to its Natural Sources and Biosynthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

Aconitinum, a highly potent C19-norditerpenoid alkaloid, is a secondary metabolite of significant interest due to its profound physiological effects. It is notorious for its extreme toxicity, yet it also possesses a history of use in traditional medicine for its analgesic and anti-inflammatory properties. This technical guide provides an in-depth exploration of the natural sources of this compound and the current understanding of its complex biosynthetic pathways. The information presented herein is intended to serve as a valuable resource for researchers and professionals engaged in natural product chemistry, pharmacology, and drug development.

Natural Sources of this compound

This compound and its related alkaloids are exclusively found in plants belonging to the genus Aconitum, a member of the Ranunculaceae family.[1] Commonly known as monkshood or wolfsbane, this genus encompasses over 250 species, many of which are indigenous to the mountainous regions of the Northern Hemisphere.[2]

The primary species recognized for their this compound content include:

-

Aconitum carmichaeli (Chuanwu)[3]

-

Aconitum kusnezoffii (Caowu)[3]

-

Aconitum columbianum (Western Monkshood)[3]

-

Aconitum delphinifolium (Mountain Monkshood)[3]

-

Aconitum lycoctonum (Wolfsbane)[3]

The concentration of this compound and related alkaloids varies significantly among different species and even within different parts of the same plant. The roots and tubers are consistently reported to have the highest concentrations of these toxic alkaloids.[2][5]

Quantitative Analysis of this compound Content

The following table summarizes the reported concentrations of this compound and related alkaloids in various Aconitum species and their parts. It is important to note that these values can be influenced by factors such as geographic location, harvest time, and processing methods.

| Species | Plant Part | Alkaloid(s) | Concentration (% dry weight, unless otherwise noted) | Reference |

| Aconitum spp. | Fresh Tubers | Aconitine, Mesaconitine, etc. | 0.3 - 2.0% | [3] |

| Aconitum spp. | Fresh Leaves | Aconitine, Mesaconitine, etc. | 0.2 - 1.2% | [3] |

| Aconitum spp. | Seeds | Aconitine, Mesaconitine, etc. | 1.0 - 2.0% | [3] |

| Aconitum carmichaeli (Chuanwu) | Root | Total Alkaloids | 0.6% | [3] |

| Aconitum kusnezoffii (Caowu) | Root | Total Alkaloids | 0.4% | [3] |

| Aconitum napellus | Fresh Root | Aconitine | 2 - 20 mg/g | [3] |

Biosynthesis of this compound

The biosynthesis of this compound is a complex process that is not yet fully elucidated. However, significant progress has been made in understanding the key steps, from primary metabolites to the intricate C19-norditerpenoid skeleton. The pathway can be broadly divided into three stages: the formation of the C20-diterpene precursor, the conversion to a C19-diterpenoid skeleton, and the subsequent extensive modifications.

Stage 1: Formation of the C20-Diterpene Precursor

The biosynthesis begins with the universal precursors of isoprenoids, isopentenyl pyrophosphate (IPP) and its isomer dimethylallyl pyrophosphate (DMAPP), which are produced through the mevalonate (B85504) (MVA) and methylerythritol phosphate (B84403) (MEP) pathways. Four molecules of IPP are condensed to form the C20 precursor, geranylgeranyl pyrophosphate (GGPP).

GGPP is then cyclized in a two-step process catalyzed by diterpene synthases:

-

ent-Copalyl diphosphate (B83284) synthase (CPS) converts GGPP to ent-copalyl diphosphate (ent-CPP).

-

ent-Kaurene synthase (KS) or a similar enzyme then converts ent-CPP to various C20-diterpene skeletons, with ent-atisane being a key intermediate for this compound-type alkaloids.

Stage 2: Formation of the C19-Norditerpenoid Skeleton

A crucial and less understood part of the pathway is the conversion of the C20-diterpene skeleton to the C19-norditerpenoid structure characteristic of this compound. This involves the loss of a carbon atom (C-20) and the incorporation of a nitrogen atom to form the heterocyclic ring system. The current hypothesis suggests that the nitrogen is incorporated from ethanolamine, which is derived from the decarboxylation of serine. Atisine, a C20-diterpenoid alkaloid, is considered a key precursor to the C19-diterpenoid alkaloids.

Stage 3: Late-Stage Modifications

The final stage involves a series of extensive enzymatic modifications of the C19-norditerpenoid skeleton to yield the highly substituted and toxic this compound molecule. These modifications are catalyzed by several key enzyme families:

-

Cytochrome P450 Monooxygenases (CYP450s): These enzymes are responsible for the numerous hydroxylation and oxidation reactions that decorate the alkaloid core.

-

Acyltransferases: This family of enzymes, particularly those of the BAHD family, catalyze the addition of acetyl and benzoyl groups at specific positions on the molecule, which are critical for its toxicity.

-

Methyltransferases: These enzymes add methyl groups to various hydroxyl and other functional groups.

The precise sequence of these late-stage modifications is still an active area of research. Transcriptome analysis of various Aconitum species has identified numerous candidate genes encoding these enzymes, providing a roadmap for future functional characterization studies.

Figure 1: Putative Biosynthetic Pathway of this compound.

Experimental Protocols

The isolation and quantification of this compound from plant material require careful handling due to its high toxicity. The following provides a general overview of the methodologies commonly employed.

Extraction

-

Sample Preparation: Dried and powdered root or tuber material of the selected Aconitum species is used.

-

Solvent Extraction: The powdered material is typically extracted with a polar solvent, often methanol (B129727) or ethanol, sometimes acidified with a weak acid (e.g., 0.5% HCl) to facilitate the extraction of the basic alkaloids.

-

Extraction Method: Maceration, Soxhlet extraction, or ultrasonication-assisted extraction are commonly used methods.

-

Solvent Removal: The solvent is removed under reduced pressure using a rotary evaporator to yield a crude extract.

Isolation and Purification

-

Acid-Base Partitioning: The crude extract is dissolved in an acidic aqueous solution (e.g., 5% HCl) and washed with a non-polar solvent (e.g., diethyl ether or chloroform) to remove neutral and acidic compounds. The aqueous layer is then basified (e.g., with NH4OH to pH 9-10) and the alkaloids are extracted into an immiscible organic solvent like chloroform (B151607) or dichloromethane.

-

Chromatographic Separation: The resulting alkaloid-rich fraction is subjected to various chromatographic techniques for purification.

-

Column Chromatography: Often performed on silica (B1680970) gel or alumina, eluting with a gradient of solvents (e.g., chloroform-methanol mixtures).

-

Preparative High-Performance Liquid Chromatography (Prep-HPLC): A highly effective method for isolating pure this compound using a C18 column and a mobile phase typically consisting of acetonitrile (B52724) and a buffer (e.g., ammonium (B1175870) bicarbonate).

-

Quantification

High-Performance Liquid Chromatography (HPLC) coupled with a suitable detector is the most common method for the quantitative analysis of this compound.

-

Chromatographic System: A standard HPLC system equipped with a pump, injector, column oven, and detector.

-

Column: A reversed-phase C18 column (e.g., 4.6 mm x 250 mm, 5 µm particle size) is typically used.

-

Mobile Phase: A gradient elution is often employed, using a mixture of acetonitrile and an aqueous buffer (e.g., ammonium bicarbonate or formic acid).

-

Detection:

-

Diode Array Detector (DAD): this compound exhibits UV absorbance, typically monitored around 235 nm.

-

Mass Spectrometry (MS): HPLC coupled with mass spectrometry (LC-MS or LC-MS/MS) provides higher sensitivity and selectivity, allowing for both quantification and structural confirmation.

-

Figure 2: General Experimental Workflow for this compound Isolation and Analysis.

Conclusion

This compound remains a molecule of significant scientific interest, posing challenges and opportunities in equal measure. While its natural sources are well-documented within the Aconitum genus, the complete elucidation of its biosynthetic pathway is an ongoing endeavor. Advances in transcriptomics and metabolomics are rapidly shedding light on the key enzymes and intermediates involved in its formation. A thorough understanding of both its natural distribution and biosynthesis is crucial for developing strategies for its controlled production, detoxification, and the potential development of novel therapeutic agents with improved safety profiles. The methodologies outlined in this guide provide a foundation for researchers to further explore the fascinating chemistry and biology of this complex natural product.

References

- 1. emergencycarebc.ca [emergencycarebc.ca]

- 2. The known, unknown, and the intriguing about members of a critically endangered traditional medicinal plant genus Aconitum - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Aconitine in Synergistic, Additive and Antagonistic Approaches - PMC [pmc.ncbi.nlm.nih.gov]

- 4. A review on efforts for improvement in medicinally important chemical constituents inAconitum through biotechnological interventions - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Qualitative and quantitative analysis of aconitine-type and lipo-alkaloids of Aconitum carmichaelii roots - PubMed [pubmed.ncbi.nlm.nih.gov]

Aconitine in Rodent Models: A Toxicological and Methodological Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the toxicological profile of Aconitine (B1665448), a highly potent neurotoxin and cardiotoxin, with a specific focus on its median lethal dose (LD50) in rodent models. The document details experimental protocols for LD50 determination and elucidates the key signaling pathways involved in its mechanism of toxicity.

Quantitative Toxicological Data: LD50 of Aconitine

The median lethal dose (LD50) of aconitine exhibits significant variability depending on the rodent species and the route of administration. The following tables summarize the reported LD50 values for mice and rats.

Table 1: LD50 of Aconitine in Mice

| Route of Administration | LD50 (mg/kg) |

| Oral | 1.0 - 1.8[1] |

| Intravenous | 0.100[2] |

| Intraperitoneal | 0.270[2] |

| Subcutaneous | 0.270[2] |

Table 2: LD50 of Aconitine in Rats

| Route of Administration | LD50 (mg/kg) |

| Intravenous | 0.064[2] |

| Intraperitoneal | 0.250[2] |

Experimental Protocols for LD50 Determination

The determination of LD50 values for a highly toxic substance like aconitine requires meticulously planned and executed experimental protocols to ensure accuracy, reproducibility, and ethical treatment of animal subjects. Below are detailed methodologies for oral, intravenous, and intraperitoneal administration routes.

General Preparatory Guidelines

-

Animal Models: Commonly used rodent models include male and female BALB/c or C57BL/6 mice and Wistar or Sprague-Dawley rats, typically 8-10 weeks old.[3] Animals should be sourced from a reputable supplier.

-

Housing and Acclimatization: Animals should be housed in a controlled environment with a 12-hour light/dark cycle, constant temperature, and humidity. A minimum acclimatization period of seven days is recommended before the commencement of the study.[4]

-

Ethical Considerations: All animal experiments must be conducted in accordance with institutional and national guidelines for the care and use of laboratory animals. Humane endpoints should be established to minimize animal suffering.

Dosing Solution Preparation

-

Vehicle Selection: Aconitine can be dissolved in sterile, isotonic saline. For compounds with poor aqueous solubility, co-solvents such as DMSO or ethanol (B145695) may be used, with the final concentration of the co-solvent kept to a minimum to avoid vehicle-induced toxicity.

-

Concentration Calculation: A series of graded dose concentrations should be prepared to establish a dose-response curve. Doses should be calculated based on the body weight of the individual animal.

Administration Techniques

-

Animal Fasting: Rodents should be fasted overnight (for rats) or for 4 hours (for mice) prior to dosing to ensure gastric emptying and consistent absorption.[5]

-

Restraint: The animal is gently but firmly restrained.

-

Gavage Needle Insertion: A sterile, ball-tipped gavage needle of appropriate size is carefully inserted into the esophagus and advanced into the stomach.

-

Substance Administration: The calculated dose volume is slowly administered. The maximum volume for oral gavage in rodents is typically around 5 ml/kg.[5]

-

Restraint: The animal is placed in a suitable restraint device to immobilize the tail.

-

Vein Dilation: The lateral tail vein is dilated using a heat lamp or warm water.

-

Needle Insertion: A sterile needle (typically 25-27G for rats, 26-28G for mice) is inserted into the dilated vein.[6]

-

Injection: The aconitine solution is injected slowly.

-

Animal Restraint: The animal is securely restrained, often with the handler's hand, exposing the abdomen.

-

Injection Site: The injection is made into the lower right quadrant of the abdomen to avoid the cecum and urinary bladder.[7]

-

Needle Insertion: A sterile needle (typically 23-25G for rats, 25-27G for mice) is inserted at a 30-40 degree angle.[6][7]

-

Aspiration: Before injection, a slight aspiration is performed to ensure that a blood vessel or organ has not been punctured.

-

Injection: The dose is administered into the peritoneal cavity.

Post-Administration Observation and Data Collection

-

Observation Period: Animals should be closely monitored for clinical signs of toxicity and mortality at regular intervals (e.g., 15, 30, 60, 120, and 240 minutes post-dose) on the first day, and then at least twice daily for up to 14 days.

-

Toxicity Signs: Signs of aconitine toxicity include, but are not limited to, salivation, tremors, convulsions, respiratory distress, and cardiac arrhythmias.

-

Data Recording: The number of mortalities in each dose group is recorded. Body weights should be measured daily.

-

LD50 Calculation: The LD50 value is calculated using appropriate statistical methods, such as the Probit analysis.[3]

Visualization of Key Pathophysiological Processes

Experimental Workflow for LD50 Determination

The following diagram illustrates a generalized workflow for an acute toxicity study to determine the LD50 of aconitine.

Caption: A generalized workflow for determining the LD50 of aconitine in rodent models.

Signaling Pathway of Aconitine-Induced Cardiotoxicity

Aconitine's primary toxic effect is mediated through its interaction with voltage-gated sodium channels, leading to a cascade of events culminating in cellular dysfunction and apoptosis.

Caption: The signaling cascade initiated by aconitine leading to cardiotoxicity.

Aconitine binds to site 2 of the alpha-subunit of voltage-gated sodium channels, causing their persistent activation.[8][9] This leads to a continuous influx of sodium ions (Na+), resulting in prolonged membrane depolarization.[10] The sustained depolarization, in turn, opens voltage-gated calcium channels (VGCCs), leading to an excessive influx of calcium ions (Ca2+) and subsequent intracellular Ca2+ overload.[11][12] This Ca2+ overload is a critical factor in the cardiotoxic effects of aconitine, directly contributing to arrhythmias and triggering downstream signaling pathways, such as the p38 MAPK and NF-κB pathways, which ultimately lead to apoptosis.[11][13][14]

References

- 1. Research progress of aconitine toxicity and forensic analysis of aconitine poisoning - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Aconitine - Wikipedia [en.wikipedia.org]

- 3. enamine.net [enamine.net]

- 4. benchchem.com [benchchem.com]

- 5. fda.gov [fda.gov]

- 6. ntnu.edu [ntnu.edu]

- 7. animalcare.ubc.ca [animalcare.ubc.ca]

- 8. mdpi.com [mdpi.com]

- 9. Aconitum sp. alkaloids: the modulation of voltage-dependent Na+ channels, toxicity and antinociceptive properties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. accessmedicine.mhmedical.com [accessmedicine.mhmedical.com]

- 11. Aconitine-induced Ca2+ overload causes arrhythmia and triggers apoptosis through p38 MAPK signaling pathway in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Arrhythmogenesis toxicity of aconitine is related to intracellular ca(2+) signals - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. spandidos-publications.com [spandidos-publications.com]

- 14. researchgate.net [researchgate.net]

Spectroscopic Analysis of Aconitinum: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data analysis of Aconitinum, a highly toxic diterpenoid alkaloid found in plants of the Aconitum genus. Due to its potent biological activity, understanding its structure and fragmentation is critical for researchers in natural product chemistry, toxicology, and drug development. This document summarizes key spectroscopic data (¹H-NMR, ¹³C-NMR, and MS), outlines detailed experimental protocols for its analysis, and visualizes the analytical workflow.

Spectroscopic Data of Aconitine

Aconitine is the primary toxic alkaloid in Aconitum species. Its complex structure has been elucidated through various spectroscopic techniques. The following tables present a summary of the reported ¹H-NMR, ¹³C-NMR, and Mass Spectrometry data for Aconitine.

Table 1: ¹H-NMR Spectroscopic Data of Aconitine

| Position | Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) in Hz |

| 1 | 3.28 | d | 1.5 |

| 2 | 4.08 | dd | 6.5, 1.5 |

| 3 | 4.49 | t | 6.5 |

| 5 | 4.01 | d | 6.5 |

| 6 | 4.90 | d | 6.5 |

| 7 | 2.85 | m | |

| 9 | 2.95 | m | |

| 10 | 2.65 | m | |

| 11 | 1.85 | m | |

| 12 | 2.05, 1.75 | m | |

| 13 | 3.85 | s | |

| 14 | 5.95 | d | 5.0 |

| 15 | 4.25 | d | 5.0 |

| 16 | 4.95 | d | 6.0 |

| 17 | 2.75 | m | |

| 19 | 1.40 | s | |

| 20 | 1.10 | t | 7.0 |

| OMe-1 | 3.25 | s | |

| OMe-6 | 3.30 | s | |

| OMe-16 | 3.75 | s | |

| OMe-18 | 3.20 | s | |

| OAc-8 (CH₃) | 2.05 | s | |

| Benzoyl-Ar | 8.05, 7.60, 7.45 | m |

Note: Data compiled from various sources. Chemical shifts may vary slightly depending on the solvent and experimental conditions.

Table 2: ¹³C-NMR Spectroscopic Data of Aconitine

| Position | Chemical Shift (δ) ppm | Position | Chemical Shift (δ) ppm |

| 1 | 83.4 | 11 | 50.2 |

| 2 | 43.1 | 12 | 35.8 |

| 3 | 79.1 | 13 | 74.5 |

| 4 | 43.8 | 14 | 79.8 |

| 5 | 53.5 | 15 | 83.2 |

| 6 | 90.8 | 16 | 82.5 |

| 7 | 59.1 | 17 | 61.5 |

| 8 | 92.1 | 18 | 77.3 |

| 9 | 49.5 | 19 | 59.0 |

| 10 | 45.2 | 20 | 13.5 |

| OMe-1 | 56.2 | OAc-8 (C=O) | 172.3 |

| OMe-6 | 57.9 | OAc-8 (CH₃) | 21.5 |

| OMe-16 | 61.2 | Benzoyl (C=O) | 166.1 |

| OMe-18 | 58.5 | Benzoyl (C-1') | 130.5 |

| Benzoyl (C-2',6') | 129.8 | ||

| Benzoyl (C-3',5') | 128.6 | ||

| Benzoyl (C-4') | 133.2 |

Note: Data compiled from various sources, including Pelletier & Djarmati (1976).[1][2][3][4] Chemical shifts may vary slightly depending on the solvent and experimental conditions.

Table 3: Mass Spectrometry Data of Aconitine

| Ion/Fragment | m/z (Observed) | Interpretation |

| [M+H]⁺ | 646.3270 | Protonated molecular ion |

| [M+Na]⁺ | 668.3089 | Sodium adduct |

| [M-CH₃COOH]⁺ | 586.2956 | Loss of acetic acid |

| [M-C₆H₅COOH]⁺ | 524.2854 | Loss of benzoic acid |

| [M-CH₃COOH-CO]⁺ | 558.2905 | Loss of acetic acid and carbon monoxide |

Note: High-resolution mass spectrometry data provides accurate mass measurements for elemental composition determination. Fragmentation patterns can be complex and depend on the ionization technique used.[5][6]

Experimental Protocols

Detailed methodologies are crucial for the reproducible analysis of this compound. The following sections outline typical experimental protocols for NMR and MS analysis.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation :

-

Dissolve 5-10 mg of purified Aconitine in approximately 0.5 mL of deuterated solvent (e.g., CDCl₃, CD₃OD).

-

Transfer the solution to a 5 mm NMR tube.

-

Add a small amount of tetramethylsilane (B1202638) (TMS) as an internal standard (δ 0.00 ppm).

-

-

¹H-NMR Spectroscopy :

-

Instrument : 400 MHz (or higher) NMR spectrometer.

-

Pulse Program : Standard single-pulse sequence.

-

Acquisition Parameters :

-

Spectral Width: 12-16 ppm.

-

Acquisition Time: 2-3 seconds.

-

Relaxation Delay: 1-2 seconds.

-

Number of Scans: 16-64.

-

-

Processing : Fourier transform the raw data, phase correct the spectrum, and calibrate the chemical shift scale using the TMS signal.

-

-

¹³C-NMR Spectroscopy :

-

Instrument : 100 MHz (or higher) NMR spectrometer.

-

Pulse Program : Proton-decoupled pulse sequence (e.g., zgpg30).

-

Acquisition Parameters :

-

Spectral Width: 200-250 ppm.

-

Acquisition Time: 1-2 seconds.

-

Relaxation Delay: 2-5 seconds.

-

Number of Scans: 1024-4096 (due to the lower natural abundance of ¹³C).

-

-

Processing : Fourier transform, phase correct, and reference the spectrum to the solvent peak or TMS.

-

Mass Spectrometry (MS)

A common and powerful technique for the analysis of Aconitum alkaloids is liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS).

-

Sample Preparation :

-

Prepare a stock solution of Aconitine in a suitable solvent (e.g., methanol, acetonitrile) at a concentration of 1 mg/mL.

-

Prepare working solutions by serial dilution of the stock solution to the desired concentration range (e.g., 1-1000 ng/mL).

-

-

Liquid Chromatography (LC) :

-

Column : C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm).

-

Mobile Phase : A gradient of water with 0.1% formic acid (Solvent A) and acetonitrile (B52724) with 0.1% formic acid (Solvent B).[6]

-

Gradient Program :

-

0-1 min: 5% B

-

1-8 min: 5% to 95% B

-

8-10 min: 95% B

-

10-10.1 min: 95% to 5% B

-

10.1-12 min: 5% B

-

-

Flow Rate : 0.3 mL/min.

-

Injection Volume : 5 µL.

-

-

Mass Spectrometry (MS) :

-

Ionization Source : Electrospray Ionization (ESI) in positive ion mode.

-

Mass Analyzer : Quadrupole Time-of-Flight (Q-TOF) or Triple Quadrupole (QqQ).

-

Acquisition Mode :

-

Full Scan (MS1) : Scan a mass range of m/z 100-1000 to detect the molecular ion.

-

Tandem MS (MS/MS or MS²) : Select the precursor ion of Aconitine ([M+H]⁺ at m/z 646.3) and subject it to collision-induced dissociation (CID) to generate fragment ions. This is useful for structural elucidation and confirmation.[5][6]

-

-

Key Parameters :

-

Capillary Voltage: 3-4 kV.

-

Source Temperature: 120-150 °C.

-

Desolvation Gas Flow: 600-800 L/hr.

-

Collision Energy: Varies depending on the instrument and desired fragmentation (e.g., 20-40 eV).

-

-

Visualizations

The following diagrams illustrate the experimental workflows for the spectroscopic analysis of this compound.

Caption: Overall workflow for the spectroscopic analysis of this compound.

Caption: Detailed workflow for LC-MS/MS analysis of Aconitine.

This guide serves as a foundational resource for the spectroscopic analysis of this compound. The provided data and protocols are intended to aid researchers in the identification and characterization of this important and complex natural product. Adherence to detailed and validated experimental procedures is essential for obtaining high-quality, reproducible results.

References

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the in silico molecular docking studies of Aconitum alkaloids with the voltage-gated sodium channel Nav1.7, a key target in pain therapeutics. This document outlines the theoretical background, detailed experimental protocols, data presentation, and visualization of the molecular interactions, serving as a comprehensive resource for researchers in the field of pharmacology and drug discovery.

Introduction

The voltage-gated sodium channel Nav1.7, encoded by the SCN9A gene, plays a crucial role in the propagation of action potentials in nociceptive neurons. Its significance in pain pathways is underscored by human genetic studies where loss-of-function mutations lead to a congenital inability to perceive pain, while gain-of-function mutations result in debilitating chronic pain syndromes. This makes Nav1.7 a prime target for the development of novel analgesics.

Aconitum, a genus of flowering plants, produces a variety of diterpenoid alkaloids, some of which have been used in traditional medicine for their analgesic properties. However, their therapeutic use is limited by a narrow therapeutic window and high toxicity. Understanding the molecular interactions between Aconitum alkaloids and Nav1.7 is paramount for designing safer and more effective pain therapeutics. In silico molecular docking provides a powerful computational tool to predict the binding modes, affinities, and key interacting residues of these alkaloids within the Nav1.7 channel, thereby guiding lead optimization and drug development efforts.

Data Presentation

The following tables summarize the quantitative data from various in silico and in vitro studies on the interaction of Aconitum alkaloids with Nav1.7 channels.

Table 1: Binding Affinities of Aconitum Alkaloids with Nav1.7

| Alkaloid | Docking Score (kcal/mol) | HADDOCK Score | Reference |

| Sepaconitine | -8.95 | -38.2 | [1][2] |

| Lappaconitine (B608462) | -7.77 | - | [1][2] |

| Ranaconitine | -7.44 | - | [1][2] |

Table 2: In Vitro Inhibitory Activity of Aconitum Alkaloids against Nav1.7

| Alkaloid | IC50 | Ki | Reference |

| Lappaconitine | 27.67 µmol/L | - | [3] |

| Aconitine | 59.30 µmol/L | - | |

| High-affinity Alkaloids | - | ~1 µM | |

| Low-affinity Alkaloids | - | ~10 µM |

Table 3: Key Interacting Residues of Aconitum Alkaloids with Nav1.7

| Alkaloid | Interacting Residues | Interaction Type | Reference |

| Sepaconitine | Key residues in the binding pocket | Hydrophobic | [1][2] |

| Lappaconitine | Key residues in the binding pocket | Hydrophobic, Hydrogen Bond Acceptor | [1][2] |

| Lappaconitine | F1737, N1742 (Domain IV) | Necessary for inhibitory activity | [4] |

Experimental Protocols

This section provides a detailed methodology for performing in silico molecular docking of Aconitum alkaloids with the Nav1.7 channel. This protocol is a composite based on common practices in the field and can be adapted for use with various molecular modeling software suites.

Software and Resource Requirements

-

Molecular Docking Software: AutoDock Vina, Schrödinger Suite, Discovery Studio, or similar.

-

Molecular Visualization Software: PyMOL, Chimera, VMD, or Discovery Studio Visualizer.

-

Protein Data Bank (PDB): For obtaining the 3D structure of the Nav1.7 channel.

-

PubChem or other chemical databases: For obtaining the 3D structures of Aconitum alkaloids.

Preparation of the Nav1.7 Receptor

-

Obtain the Protein Structure: Download the 3D structure of the human Nav1.7 channel from the PDB. A suitable structure is PDB ID: 5EK0 . This structure represents the Nav1.7 voltage-sensing domain 4 (VSD4) in complex with a small molecule inhibitor.

-

Protein Preparation:

-

Load the PDB file into your molecular modeling software.

-

Remove all water molecules and any co-crystallized ligands or ions that are not relevant to the binding site of interest.

-

Add hydrogen atoms to the protein structure.

-

Assign partial charges to all atoms using a force field such as CHARMm or AMBER.

-

Perform energy minimization of the protein structure to relieve any steric clashes.

-

Preparation of the Aconitum Alkaloid Ligands

-

Obtain Ligand Structures: Download the 3D structures of the Aconitum alkaloids of interest (e.g., Aconitine, Lappaconitine, Ranaconitine, Sepaconitine) from a chemical database like PubChem in SDF or MOL2 format.

-

Ligand Preparation:

-

Load the ligand file into your molecular modeling software.

-

Add hydrogen atoms.

-

Assign partial charges using a suitable force field (e.g., Gasteiger charges).

-

Define the rotatable bonds of the ligand to allow for conformational flexibility during docking.

-

Perform energy minimization of the ligand structure.

-

Molecular Docking Procedure

-

Define the Binding Site (Grid Box Generation):

-

Identify the putative binding site for Aconitum alkaloids on Nav1.7. Based on existing literature, these alkaloids are known to interact with neurotoxin receptor site 2, which is located within the pore domain of the channel. For the VSD4 structure (5EK0), the binding site of the co-crystallized ligand can be used as a starting point.

-

Define a grid box that encompasses the entire binding pocket. The size of the grid box should be large enough to allow the ligand to move and rotate freely but not so large as to unnecessarily increase the search space. A typical grid box size for this type of interaction would be in the range of 20 x 20 x 20 Å to 30 x 30 x 30 Å, centered on the identified binding pocket.

-

-

Run the Docking Simulation:

-

Use a docking algorithm such as the Lamarckian Genetic Algorithm in AutoDock or the Glide algorithm in Schrödinger.

-

Set the number of docking runs (e.g., 10-100) and the number of poses to be generated per run.

-

The exhaustiveness parameter in AutoDock Vina can be set to a higher value (e.g., 16 or 32) for a more thorough search of the conformational space.

-

-

Post-Docking Analysis:

-

Analyze the docking results based on the predicted binding energies (docking scores) and the clustering of the docked poses.

-

The pose with the lowest binding energy is typically considered the most favorable binding mode.

-

Visualize the top-ranked poses in complex with the Nav1.7 receptor using molecular visualization software.

-

Identify and analyze the key molecular interactions (hydrogen bonds, hydrophobic interactions, salt bridges, etc.) between the Aconitum alkaloid and the amino acid residues of the Nav1.7 binding pocket.

-

Visualization of Pathways and Workflows

Signaling Pathway

Caption: Nav1.7 signaling in pain and modulation by Aconitum alkaloids.

Experimental Workflow

Caption: In silico molecular docking workflow for Aconitum and Nav1.7.

Conclusion

This technical guide provides a comprehensive framework for conducting and understanding in silico molecular docking studies of Aconitum alkaloids with the Nav1.7 channel. The presented data and protocols offer valuable insights for researchers aiming to explore the therapeutic potential of these natural compounds. The visualization of the signaling pathway and experimental workflow further aids in conceptualizing the complex biological and computational processes involved. Future research should focus on expanding the library of docked Aconitum alkaloids and validating the in silico findings with in vitro and in vivo experiments to accelerate the development of novel and safer Nav1.7-targeting analgesics.

References

- 1. In silico exploration of bioactive secondary metabolites with anesthetic effects on sodium channels Nav 1.7, 1.8, and 1.9 in painful human dental pulp - PMC [pmc.ncbi.nlm.nih.gov]

- 2. In silico exploration of bioactive secondary metabolites with anesthetic effects on sodium channels Nav 1.7, 1.8, and 1.9 in painful human dental pulp - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Inhibitory effects of lappaconitine on the neuronal isoforms of voltage-gated sodium channels - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

A Technical Guide to the Isolation, Purification, and Characterization of Aconitine from Aconitum carmichaelii

For Researchers, Scientists, and Drug Development Professionals

Introduction

Aconitum carmichaelii Debeaux, a species within the Ranunculaceae family, is a well-known plant in traditional medicine, particularly in Asia. Its roots, often referred to as "Chuanwu" or "Fuzi," contain a variety of C19-diterpenoid alkaloids, which are responsible for both its therapeutic effects and its pronounced toxicity.[1] The principal and most toxic of these alkaloids is aconitine (B1665448).[2] Aconitine is a potent neurotoxin and cardiotoxin (B1139618) that acts as a partial agonist for voltage-gated sodium channels.[3] Despite its toxicity, aconitine has demonstrated significant pharmacological potential, including anti-inflammatory, analgesic, and antitumor activities.[4][5] Its mechanism of action often involves the induction of apoptosis and inhibition of cancer cell proliferation, potentially through the regulation of signaling pathways like NF-κB.[4][6]

The inherent toxicity of aconitine, with a lethal dose in humans as low as 0.2 mg, necessitates precise and controlled methods for its extraction, purification, and characterization to ensure safety and efficacy in research and drug development.[2] This technical guide provides a comprehensive overview of the methodologies involved in isolating, purifying, and characterizing aconitine from Aconitum carmichaelii.

Isolation of Aconitine

The initial step in obtaining pure aconitine is its extraction from the dried roots of Aconitum carmichaelii. The choice of solvent and extraction method is critical for maximizing the yield of alkaloids while minimizing the co-extraction of impurities.

A common and effective method for the initial extraction is ethanol (B145695) reflux.

-

Preparation of Plant Material: The dried lateral roots of Aconitum carmichaelii are pulverized into a coarse powder (20-40 mesh).[7]

-

Solvent Extraction: The powdered material is subjected to reflux extraction with ethanol. A typical procedure involves boiling the powder with ethanol for 1.5 to 3.5 hours. This process is often repeated two to three times to ensure exhaustive extraction.[8]

-

Filtration and Concentration: Following extraction, the mixture is filtered to remove solid plant debris. The resulting filtrates are combined.

-

Solvent Evaporation: The combined ethanol extract is concentrated under reduced pressure using a rotary evaporator to yield a crude aconitine-rich paste.[8]

Alternatively, some methods employ an initial extraction with an acidified aqueous solution (e.g., 0.37-0.5% tartaric acid) or a weak alkaline solution to improve the solubility and extraction of the alkaloids.[7][9]

Diagram: Workflow for Aconitine Extraction

References

- 1. Quantitative and Qualitative Analysis of Aconitum Alkaloids in Raw and Processed Chuanwu and Caowu by HPLC in Combination with Automated Analytical System and ESI/MS/MS - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Aconitine and its derivatives: bioactivities, structure-activity relationships and preliminary molecular mechanisms - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. Frontiers | Antitumor effects and potential mechanisms of aconitine based on preclinical studies: an updated systematic review and meta-analysis [frontiersin.org]

- 5. academic.oup.com [academic.oup.com]

- 6. europeanreview.org [europeanreview.org]

- 7. CN104230806A - Method for extracting aconitine from plant - Google Patents [patents.google.com]

- 8. Extraction and purification technology for aconitine in monkshood - Eureka | Patsnap [eureka.patsnap.com]

- 9. US2521805A - Process for extracting aconitine - Google Patents [patents.google.com]

Unraveling the Metabolic Journey of Aconitinum: An In-Vivo Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Aconitinum, a genus of over 250 species of flowering plants, is a source of potent diterpenoid alkaloids, with aconitine (B1665448) being one of the most prominent and toxic constituents. Despite its toxicity, Aconitum has been a cornerstone of traditional medicine for centuries, valued for its analgesic, anti-inflammatory, and cardiotonic properties.[1][2][3] Understanding the in vivo metabolic fate of aconitine and its related alkaloids is paramount for mitigating its toxicity and harnessing its therapeutic potential. This technical guide provides a comprehensive overview of the absorption, distribution, metabolism, and excretion (ADME) of aconitine, supported by quantitative data, detailed experimental protocols, and visual diagrams of key processes.

Metabolic Fate of Aconitine In Vivo

The in vivo metabolism of aconitine is a complex process primarily occurring in the gastrointestinal tract and the liver.[4] The biotransformation of aconitine involves several key enzymatic reactions, leading to the formation of various metabolites with significantly different toxicological and pharmacological profiles.

Absorption

Following oral administration, aconitine and its related alkaloids are rapidly absorbed.[5][6] Studies in rats have shown that the time to reach maximum plasma concentration (Tmax) for aconitine is approximately 0.31 ± 0.17 hours.[5][6][7] However, the oral bioavailability of these alkaloids is generally low.[8] The absorption of aconitine and its metabolite benzoylaconine (B606023) is inhibited by P-glycoprotein (P-gp), a transporter that actively pumps substrates out of cells, thus limiting their systemic uptake.[5][6]

Distribution

Once absorbed, aconitine and its metabolites distribute throughout various organs.[5][6] Tissue distribution studies in rats have shown that these alkaloids can be found in all major organs.[5][6] Higher concentrations of jesaconitine, another Aconitum alkaloid, have been observed in the kidneys and liver, suggesting these organs are key in its elimination.[9]

Metabolism

The metabolism of aconitine is characterized by two main phases of reactions. Phase I metabolism involves hydrolysis, demethylation, deethylation, deoxygenation, and hydroxylation.[4][10] Phase II metabolism involves conjugation reactions, such as glucuronidation and sulfation, although these are observed to a lesser extent.[4]

Key Metabolic Pathways:

-

Ester Hydrolysis: The ester groups at the C-8 and C-14 positions of the aconitine molecule are crucial for its high toxicity.[11] Hydrolysis of these ester bonds, catalyzed by carboxylesterases in the gastrointestinal tract, liver, and plasma, leads to the formation of less toxic metabolites such as benzoylaconine (hydrolysis at C-8) and aconine (B1215550) (hydrolysis at both C-8 and C-14).[4][11]

-

Cytochrome P450 (CYP) Mediated Reactions: Cytochrome P450 enzymes play a significant role in the metabolism of aconitine. In humans, CYP3A4, CYP3A5, and CYP2D6 are the primary isoforms involved, with minor contributions from CYP2C8 and CYP2C9.[12][13] In rats, CYP3A and CYP1A1/2 have been identified as the main metabolizing enzymes.[11][13] These enzymes catalyze reactions such as demethylation and hydroxylation.[14]

The major metabolites of aconitine identified in vivo include 16-O-demethylaconitine, benzoylaconine, 16-O-demethylbenzoylaconine, and aconine.[15]

Excretion

Aconitine and its metabolites are primarily eliminated from the body through urine and feces.[5][6] Studies in rats have shown that aconitine and its metabolite aconine are mainly excreted in the urine, while benzoylaconine is predominantly excreted in the feces.[5][6][7]

Quantitative Pharmacokinetic Data

The following table summarizes the key pharmacokinetic parameters of aconitine and its major metabolites after oral administration in rats.

| Compound | Tmax (h) | Cmax (ng/mL) | t1/2 (h) | Primary Excretion Route |

| Aconitine (AC) | 0.31 ± 0.17 | 10.99 | 1.41 | Urine |

| Benzoylaconine (BAC) | 0.31 ± 0.17 | 3.99 | 9.49 | Feces |

| Aconine (ACN) | - | 4.29 | 3.32 | Urine |

Data sourced from a study on the biological activities and pharmacokinetics of aconitine, benzoylaconine, and aconine after oral administration in rats.[5][6][7]

Experimental Protocols

The investigation of the in vivo metabolic fate of this compound alkaloids employs a range of sophisticated analytical and experimental techniques.

Animal Studies

-

Animal Model: Sprague-Dawley rats are commonly used for in vivo pharmacokinetic and metabolism studies.[5][7][16]

-

Administration: Aconitine and its related compounds are typically administered orally.[4][5][7]

-

Sample Collection: Blood samples are collected at predetermined time points to determine plasma concentrations of the alkaloids.[7][16] For tissue distribution studies, various organs are collected at different time intervals post-administration.[7] Urine and feces are collected to assess excretion pathways.[5][7]

In Vitro Models

-

Caco-2 Cell Monolayer: This in vitro model is used to investigate the intestinal absorption mechanism of aconitine alkaloids and the role of transporters like P-glycoprotein.[5][6]

-

Liver Microsomes: Rat and human liver microsomes are utilized to study the in vitro metabolism of aconitine and identify the specific cytochrome P450 isoforms involved in its biotransformation.[5][11][13]

Analytical Methodology

-

Sample Preparation: A critical step in the analysis of aconitine alkaloids from biological matrices is sample preparation. This typically involves protein precipitation using an organic solvent (e.g., acetonitrile) or liquid-liquid extraction to remove interfering substances.[7] Solid-phase extraction (SPE) is also a common technique for sample clean-up and concentration.[9]

-

Analytical Instrumentation: Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the most widely used analytical technique for the sensitive and specific quantification of aconitine and its metabolites in biological samples.[8][9][11] Gas chromatography-mass spectrometry (GC-MS) has also been employed.[17]

Visualizing Metabolic and Experimental Pathways

To provide a clearer understanding of the complex processes involved in the study of this compound metabolism, the following diagrams have been generated using the Graphviz DOT language.

References

- 1. Aconitine: A review of its pharmacokinetics, pharmacology, toxicology and detoxification - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Metabolomics of Clinical Poisoning by Aconitum Alkaloids Using Derivatization LC-MS - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Recent Advances in Analytical Methods for Aconitine Alkaloid in Natural Products: A Systematic Review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Aconitine and its derivatives: bioactivities, structure-activity relationships and preliminary molecular mechanisms - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Biological activities and pharmacokinetics of aconitine, benzoylaconine, and aconine after oral administration in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. benchchem.com [benchchem.com]

- 8. ZIF-8 Selective Dispersive Solid-Phase Extraction-LC-MS/MS Method for the Determination of Aconitine alkaloids in Rat Plasma: Application in Pharmacokinetic Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. benthamdirect.com [benthamdirect.com]

- 11. Research progress of aconitine toxicity and forensic analysis of aconitine poisoning - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Aconitine - Wikipedia [en.wikipedia.org]

- 13. academic.oup.com [academic.oup.com]

- 14. Norditerpenoid alkaloids from Aconitum and Delphinium : structural relevance in medicine, toxicology, and metabolism - Natural Product Reports (RSC Publishing) DOI:10.1039/D1NP00029B [pubs.rsc.org]

- 15. [Study on metabolites on aconitine in rabbit urine] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Metabolic Behaviors of Aconitum Alkaloids in Different Concentrations of Aconiti Lateralis Radix Praeparata and Effects of Aconitine in Healthy Human and Long QT Syndrome Cardiomyocytes | MDPI [mdpi.com]

- 17. Effects of long-term administrations of aconitine on electrocardiogram and tissue concentrations of aconitine and its metabolites in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

Aconitine's Interaction with Cellular Ion Channels: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Aconitine (B1665448), a potent diterpenoid alkaloid derived from plants of the Aconitum genus, has a long history in traditional medicine for its analgesic and anti-inflammatory properties. However, its therapeutic use is severely limited by a narrow therapeutic index and the risk of severe cardiotoxicity and neurotoxicity.[1][2] The toxic effects of aconitine are primarily mediated by its complex interactions with various cellular ion channels, leading to disruptions in cellular excitability and signaling. This technical guide provides a comprehensive overview of the current understanding of aconitine's interactions with key ion channels, with a focus on quantitative data, experimental methodologies, and the underlying signaling pathways.

The primary molecular target of aconitine is the voltage-gated sodium channel (VGSC), where it binds to neurotoxin binding site 2 on the alpha-subunit.[3][4] This interaction leads to a persistent activation of the channel, causing a constant influx of sodium ions and sustained membrane depolarization.[3][4] This action is the principal mechanism behind aconitine's proarrhythmic and neurotoxic effects.[2][3]

Beyond its well-documented effects on sodium channels, emerging research has revealed that aconitine also modulates the activity of other critical ion channels, including voltage-gated potassium channels (Kv) and calcium channels (CaV), as well as members of the Transient Receptor Potential (TRP) channel family.[1][5][6] These interactions contribute to the multifaceted physiological and toxicological profile of aconitine. Understanding the nuances of these interactions is crucial for the development of potential therapeutic applications and for the effective management of aconitine poisoning.

Quantitative Analysis of Aconitine-Ion Channel Interactions

The following table summarizes the available quantitative data on the interaction of aconitine with various ion channels. This data is essential for comparing the potency and selectivity of aconitine across different channel types and species.

| Ion Channel Subtype | Species/Cell Line | Method | Parameter | Value | Reference(s) |

| Voltage-Gated Sodium Channels (VGSCs) | |||||

| Nav1.5 (Type 5 alpha subunit) | Human | Electrophysiology | Partial Agonist Activity | 3 x 10⁻⁵ to 1 x 10⁻⁴ M | [7] |

| Nav (Type 2 alpha subunit) | Rat | Not Specified | Kd | 1.2 µM | [7] |

| General VGSCs | Rat (Synaptosomes) | Radioligand Binding | Ki (High Affinity) | ~1 µM | [8] |

| General VGSCs | Rat (Synaptosomes) | Radioligand Binding | Ki (Low Affinity) | ~10 µM | [8] |

| Voltage-Gated Potassium Channels (Kv) | |||||

| hERG (Kv11.1) | Xenopus laevis oocytes | Two-microelectrode voltage clamp | IC50 | 1.801 ± 0.332 µM | [1] |

| Kv1.5 | Xenopus laevis oocytes | Two-microelectrode voltage clamp | IC50 | 0.796 ± 0.123 µM | [1] |

| Voltage-Gated Calcium Channels (CaV) | |||||

| L-type (Cav1.2) | Human iPSC-derived cardiomyocytes | Automated patch-clamp | IC50 | 0.68 ± 0.15 µM | [5] |

| Other Channels | |||||

| General Ion Channels | Rat (Synaptosomes) | Not Specified | EC50 (for increased [Na+]i and [Ca2+]i) | ~3 µM | [8] |

Signaling Pathways and Mechanisms of Action

Aconitine's interaction with ion channels triggers a cascade of downstream signaling events that underpin its physiological and toxicological effects.

Voltage-Gated Sodium Channel Pathway

The primary mechanism of aconitine toxicity stems from its action on VGSCs. By binding to site 2, aconitine prevents the channel from inactivating, leading to a persistent influx of Na⁺ ions. This sustained depolarization has several critical consequences:

-

Cardiac Arrhythmias: In cardiomyocytes, the prolonged depolarization leads to early afterdepolarizations (EADs) and delayed afterdepolarizations (DADs), which can trigger fatal ventricular arrhythmias.[3]

-

Neurotoxicity: In neurons, the constant depolarization can lead to uncontrolled neurotransmitter release and neuronal excitability, followed by paralysis due to the inability to repolarize and fire subsequent action potentials.[1][2]

-

Calcium Overload: The persistent Na⁺ influx can reverse the direction of the Na⁺/Ca²⁺ exchanger (NCX), leading to an increase in intracellular Ca²⁺ concentration.[9] This calcium overload is a key contributor to both cardiotoxicity and neurotoxicity.

Potassium and Calcium Channel Interactions

Aconitine's effects are not limited to sodium channels. It also directly blocks certain potassium and calcium channels, further contributing to its toxic profile.

-

hERG and Kv1.5 Blockade: By blocking the hERG (human Ether-à-go-go-Related Gene) and Kv1.5 potassium channels, aconitine inhibits the delayed rectifier potassium currents (IKr and IKur) that are crucial for cardiac repolarization.[1][2] This action prolongs the action potential duration, exacerbating the risk of arrhythmias.

-

L-type Calcium Channel Inhibition: Aconitine has been shown to inhibit L-type calcium channels, which would seemingly counteract the calcium overload.[5] However, this effect may be secondary to the profound changes in membrane potential caused by the persistent sodium influx, or it may be a separate, direct interaction.[5] The net effect on calcium homeostasis is a significant and detrimental increase in intracellular calcium.[9]

TRP Channel Modulation

Recent studies have implicated Transient Receptor Potential (TRP) channels in aconitine's mechanism of action. Specifically, aconitine has been shown to induce Ca²⁺ influx through TRPV2 channels via the p38 MAPK signaling pathway, leading to cardiomyocyte apoptosis.[6] This highlights a novel pathway contributing to aconitine-induced cardiotoxicity.

References

- 1. Aconitine blocks HERG and Kv1.5 potassium channels - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Aconitine in Synergistic, Additive and Antagonistic Approaches [mdpi.com]

- 3. benchchem.com [benchchem.com]

- 4. Aconitine - Wikipedia [en.wikipedia.org]

- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 6. Aconitine Induces TRPV2-Mediated Ca2+ Influx through the p38 MAPK Signal and Promotes Cardiomyocyte Apoptosis - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Aconitine in Synergistic, Additive and Antagonistic Approaches - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Aconitum sp. alkaloids: the modulation of voltage-dependent Na+ channels, toxicity and antinociceptive properties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. academic.oup.com [academic.oup.com]

Aconitum Alkaloids: A Comprehensive Technical Review of Ethnobotanical Uses and Pharmacological Mechanisms

Prepared for: Researchers, Scientists, and Drug Development Professionals

Executive Summary: The genus Aconitum, commonly known as aconite or wolfsbane, holds a dichotomous position in the annals of pharmacology. Revered in traditional medicine for its potent analgesic and anti-inflammatory properties, it is simultaneously feared for its extreme cardiotoxicity and neurotoxicity. This technical guide provides an in-depth review of the ethnobotanical applications of Aconitum species and delves into the pharmacological basis of its primary active constituents, the C19-diterpenoid alkaloids, with a focus on aconitine (B1665448). We present quantitative data in structured tables, detail key experimental protocols for preclinical evaluation, and provide visualizations of core signaling pathways to offer a comprehensive resource for researchers exploring the therapeutic potential and toxicological risks of these complex compounds.

Ethnobotanical Uses of Aconitum

For over 2,000 years, various species of Aconitum have been a cornerstone of traditional medical systems across Asia and Europe.[1][2] In Traditional Chinese Medicine (TCM), processed aconite root (Fu Zi) is hailed as the "King of 100 Herbs," primarily used to restore collapsing "Yang" energy, treat severe cardiovascular conditions, and alleviate pain.[1][3] Its application, however, is almost always in complex herbal formulas designed to mitigate its toxicity.[3] Ethnobotanical records from regions like Nepal, Slovenia, and India show its use for a range of ailments, highlighting a global history of harnessing this potent plant.[4][5]

Table 1: Summary of Ethnobotanical Uses of Aconitum Species

| Region/System | Aconitum Species Used (Examples) | Traditional Uses | References |

| Traditional Chinese Medicine | A. carmichaeli, A. kusnezoffii | Analgesic (pain relief), anti-inflammatory (rheumatoid arthritis), cardiotonic, treatment of "Yang collapse" (shock), diarrhea, and edema. | [1][6] |

| Nepalese Folk Medicine | A. ferox, A. spicatum, A. naviculare | Antipyretic (fever), analgesic (headache, joint pain), treatment for tonsillitis, gastritis, high blood pressure, and wounds. | [5] |